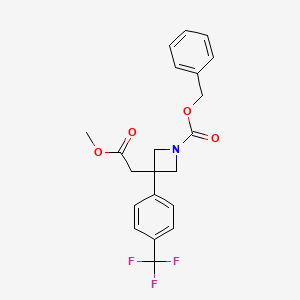
Neuroprotective agent 2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Neuroprotective agent 2 is a potent neuroprotective compound known for its ability to protect neurons from damage induced by various neurotoxic agents. It has shown significant efficacy in models of neurodegeneration induced by salsolinol and glutamate, reducing oxidative stress and caspase-3/7 activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Neuroprotective agent 2 involves the combination of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives. The process typically includes the formation of ester, ether, and amide bonds . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of these bonds.
Industrial Production Methods
Industrial production of this compound requires scalable and efficient synthesis routes. One such method involves the use of robust and scalable synthesis techniques that ensure high yield and purity of the compound. The process is designed to be efficient, minimizing the number of steps and purification processes required .
化学反应分析
Types of Reactions
Neuroprotective agent 2 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.
科学研究应用
Neuroprotective agent 2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study neuroprotective mechanisms and develop new neuroprotective agents.
Biology: Investigated for its effects on neuronal cell cultures and animal models of neurodegeneration.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Industry: Utilized in the development of pharmaceuticals and neuroprotective formulations
作用机制
Neuroprotective agent 2 exerts its effects by targeting multiple molecular pathways involved in neuroprotection. It reduces oxidative stress by scavenging reactive oxygen species and inhibiting the activity of caspase-3/7, which are involved in apoptosis . Additionally, it modulates neuroinflammatory pathways, reducing inflammation and protecting neurons from damage .
相似化合物的比较
Similar Compounds
Huperzine A: A potent neuroprotective agent known for its ability to inhibit acetylcholinesterase and protect neurons from oxidative stress.
Ligustrazine Derivatives: Compounds that exhibit neuroprotective effects by reducing neurotoxicity and oxidative stress.
Phenolic Compounds: Natural compounds with neuroprotective effects through antioxidant and anti-inflammatory mechanisms.
Uniqueness
Neuroprotective agent 2 is unique in its ability to target multiple pathways involved in neuroprotection, including oxidative stress, apoptosis, and neuroinflammation. This multi-target approach makes it a promising candidate for the treatment of neurodegenerative diseases .
属性
分子式 |
C21H20F3NO4 |
|---|---|
分子量 |
407.4 g/mol |
IUPAC 名称 |
benzyl 3-(2-methoxy-2-oxoethyl)-3-[4-(trifluoromethyl)phenyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C21H20F3NO4/c1-28-18(26)11-20(16-7-9-17(10-8-16)21(22,23)24)13-25(14-20)19(27)29-12-15-5-3-2-4-6-15/h2-10H,11-14H2,1H3 |
InChI 键 |
YONPJWQIXOUOGK-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CC1(CN(C1)C(=O)OCC2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12364892.png)
![(1E)-N-(4-aza-1-azoniabicyclo[2.2.2]octan-1-ylsulfonyl)-1-[(2-methylpropan-2-yl)oxy]methanimidate](/img/structure/B12364897.png)
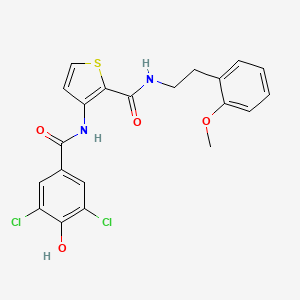


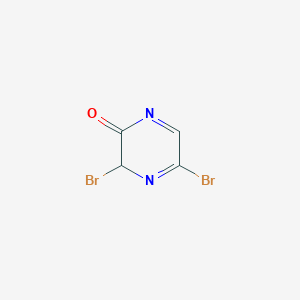

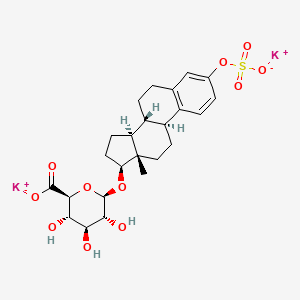



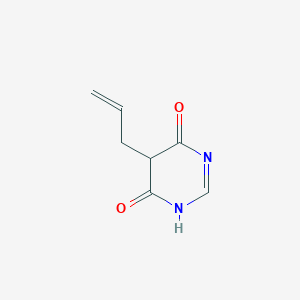

![2-[(4R,5S,7R,8S,11S,12S,13S)-13,17,18,21-tetrahydroxy-7-(hydroxymethyl)-2,10,14-trioxo-5-(3,4,5-trihydroxybenzoyl)oxy-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B12364984.png)
